molecular formula C11H15ClFN3 B1490125 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine CAS No. 2091215-51-7

4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine

Cat. No. B1490125
CAS RN: 2091215-51-7
M. Wt: 243.71 g/mol
InChI Key: LUUUBECZGFALLR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions.


Chemical Reactions Analysis

Pyrimidines, including “this compound”, have been described with a wide range of biological potential . They are integral parts of DNA and RNA and impart diverse pharmacological properties .


Physical And Chemical Properties Analysis

“this compound” is a white powder . Its 1H NMR spectrum and 13C NMR spectrum have been reported .

Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives have been investigated for their potential as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations have been utilized to study the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron surfaces. These studies indicate that such compounds could serve as effective corrosion inhibitors, with their efficiency possibly linked to specific molecular parameters like the HOMO-LUMO energy gap, chemical hardness, and binding energies on metal surfaces (Kaya et al., 2016).

Medicinal Chemistry

In the realm of medicinal chemistry, piperidine and its derivatives have been explored for their biological activities. For instance, compounds containing the piperidine moiety have been synthesized for their potential antibacterial properties. The structure-activity relationship of these compounds indicates that specific substitutions on the piperidine ring could enhance their antibacterial efficacy (Merugu, Ramesh, & Sreenivasulu, 2010).

Chemical Synthesis

Advancements in chemical synthesis techniques have enabled the development of potent protein kinase inhibitors utilizing piperidine derivatives. Hybrid methodologies combining flow chemistry and microwave irradiation have been employed to streamline the synthesis process, thereby improving yields and reducing the number of required synthetic steps (Russell et al., 2015).

Drug Discovery

Piperidine derivatives have been used as key intermediates in the synthesis of new drug candidates, such as deoxycytidine kinase inhibitors. These inhibitors represent a new class of drugs with potential applications in cancer therapy. The synthesis of such intermediates involves a series of telescoped steps, showcasing the importance of piperidine derivatives in the development of novel therapeutic agents (Zhang et al., 2009).

Future Directions

The future directions for “4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine” and similar compounds could involve further exploration of their therapeutic potential . There is also interest in the synthesis of 4,6-disubstituted pyrimidines .

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit butyrylcholinesterase (BuChE) with an IC50 value of less than 5 μM . This inhibition suggests that this compound could be useful in studying the biochemical pathways involving BuChE and potentially in developing treatments for diseases where BuChE is a target.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of enzymes such as BuChE, inhibiting their activity . This inhibition can lead to downstream effects on biochemical pathways and cellular processes. Furthermore, it may also influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed . These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes.

properties

IUPAC Name

4-chloro-6-[4-(2-fluoroethyl)piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN3/c12-10-7-11(15-8-14-10)16-5-2-9(1-4-13)3-6-16/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUUBECZGFALLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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